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Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
(NMR, IR, MS) for the compound 6-fluoro-1H-indazol-3-amine. While specific experimental
spectra for this compound are not readily available in the public domain, this document
extrapolates expected values from known chemical principles and data from structurally similar
compounds. It also outlines detailed experimental protocols for obtaining and interpreting this
data, serving as a valuable resource for researchers in the fields of medicinal chemistry, drug
discovery, and analytical chemistry.

Chemical Structure and Properties
e IUPAC Name: 6-fluoro-1H-indazol-3-amine

e CAS Number: 404827-75-4

e Molecular Formula: C7HsFNs

e Molecular Weight: 151.14 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 6-fluoro-1H-indazol-3-
amine. These values are predicted based on the analysis of related indazole and aromatic
amine structures.
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Table 1: Predicted *H NMR Spectral Data (500 MHz,

DMSO-ds)

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment

ppm) (39, Hz)
~11.5-125 brs - N1-H
~7.5-7.8 m - H-4, H-7
~6.8-7.1 m - H-5
~5.0-55 brs - NH:2

Note: The chemical shifts of the aromatic protons are influenced by the fluorine substituent and
the amine group. The broad singlets for the N-H protons are due to solvent exchange and
quadrupole broadening.

Table 2: Predicted *C NMR Spectral Data (125 MHz,

DMSO-ds)

Chemical Shift (6, ppm) Assignment
~160 (d, *JCF = 240 Hz) C-6

~145 C-3

~140 C-7a

~120 (d, 3JCF = 10 Hz) C-5

~115 C-3a

~110 (d, 2JCF = 25 Hz) C-7

~100 (d, 2JCF = 25 Hz) c-4

Note: The carbon spectrum will show characteristic splitting patterns due to coupling with the
fluorine atom. The values for the coupling constants (J) are approximate.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium )
and symmetric) of NHz
3200 - 3000 Medium N-H stretching of indazole
N-H bending (scissoring) of
1640 - 1600 Strong
NH:2
1600 - 1450 Medium-Strong C=C stretching (aromatic ring)
1250 - 1150 Strong C-F stretching
1350 - 1250 Medium C-N stretching

Iablg_AL._ELe_dlsje_d_Mas_s_Sp_e_ciLQmﬂnLQam_(Eaﬂ

Interpretation

152.06 [M+H]* (protonated molecule)

174.04 [M+Na]* (sodium adduct)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

e Weigh approximately 5-10 mg of 6-fluoro-1H-indazol-3-amine.

e Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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e Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment (zg30).

Number of Scans: 16-32

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (0 = 2.50 ppm
for 1H and & = 39.52 ppm for 13C).

 Integrate the peaks in the *H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

e Place a small amount of the solid 6-fluoro-1H-indazol-3-amine sample directly onto the
ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Data Acquisition:

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

Mode: Transmittance or Absorbance

Data Analysis:
e Collect a background spectrum of the empty ATR crystal.
e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups and bond vibrations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with
an electrospray ionization (ESI) source.

Sample Preparation:

e Prepare a stock solution of 6-fluoro-1H-indazol-3-amine in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 ug/mL with an appropriate solvent
system for ESI, typically a mixture of acetonitrile and water with 0.1% formic acid for positive
ion mode.

Data Acquisition (Positive lon Mode):

lonization Mode: Electrospray lonization (ESI+)
e Capillary Voltage: 3.5 - 4.5 kV
» Nebulizer Gas (N2): Flow rate appropriate for the instrument.

e Drying Gas (N2): Temperature and flow rate set to manufacturer's recommendations (e.g.,
250-350 °C).

e Mass Range: m/z 50 - 500

Data Analysis:

« ldentify the molecular ion peak ([M+H]*) to confirm the molecular weight of the compound.
» Analyze other observed peaks for potential adducts (e.g., [M+Na]*) or fragment ions.

e The high-resolution data allows for the determination of the elemental composition of the
parent ion and any significant fragments.

Visualization of Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the general workflows for
the spectroscopic analyses described above.
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Figure 1: General workflow for NMR spectroscopy.
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Figure 2: General workflow for IR spectroscopy.
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Figure 3: General workflow for Mass Spectrometry.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-fluoro-1H-indazol-3-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323484#spectroscopic-data-nmr-ir-ms-of-6-fluoro-
1h-indazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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